1,2-Bis(bromomethyl)-4-nitrobenzene
Overview
Description
Synthesis Analysis
The synthesis of related aromatic compounds involves various strategies, such as aromatic nucleophilic substitution and the use of organometallic reagents. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by reacting lithium dimesitylphosphide with hexafluorobenzene . Similarly, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was conducted by treating a chloromercurio precursor with methylmagnesium chloride . These methods could potentially be adapted for the synthesis of 1,2-bis(bromomethyl)-4-nitrobenzene by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of aromatic compounds can be determined using spectroscopic methods and X-ray crystallography. For example, the molecular structures of various phosphine and phosphonio derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . Similarly, solvates of a related compound, 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, were analyzed by X-ray diffraction, showing different conformations and packing in the crystalline state . These techniques could be applied to determine the molecular structure of 1,2-bis(bromomethyl)-4-nitrobenzene.
Chemical Reactions Analysis
The reactivity of brominated nitroaromatic compounds can vary significantly depending on the solvent and conditions. For instance, the radical anion of 1-bromo-4-nitrobenzene exhibits different reactivity in an ionic liquid compared to conventional solvents, suggesting that solvent effects could play a significant role in the behavior of 1,2-bis(bromomethyl)-4-nitrobenzene . Additionally, the lack of reactivity towards the formation of propellane derivatives was observed for a related compound, which could be due to steric hindrance or electronic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated nitroaromatic compounds can be influenced by their molecular structure. For example, the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene exhibit different crystal structures and conformations, which could affect their reactivity and physical properties . DFT calculations can provide insights into the preferred arrangements of functional groups and the potential reactivity of the compound . Additionally, the antibacterial activity of bisthiourea derivatives of 4-nitrobenzene suggests potential biological applications for related compounds .
Scientific Research Applications
Synthesis and Characterization
- 1,2-Bis(bromomethyl)-4-nitrobenzene has been a subject of interest in the field of organic synthesis. A study conducted by Guo Zhi-an (2009) focused on synthesizing 1,2-bis(bromomethyl)-4-fluorobenzene, a related compound, through a process involving diazotization and bromination. The study highlights the significance of such compounds in synthetic chemistry, considering the factors affecting the reaction, such as raw material rate, reaction time, and temperature (Guo, 2009).
Crystallography and Molecular Structure
- The molecular structure and crystallography of related nitrobenzene compounds have been extensively studied. For instance, Padmanabhan et al. (1987) determined the molecular structure of 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene using X-ray crystallography. This research provides insights into the intramolecular hydrogen abstraction in these compounds upon UV light irradiation, which is crucial for understanding their reactivity and potential applications (Padmanabhan et al., 1987).
Chemical Reactions and Reactivity
- Research by Ernst et al. (2013) explored the reactivity of the radical anions of related compounds like 1-bromo-4-nitrobenzene in ionic liquids. Their findings demonstrated a notable difference in reactivity in ionic solvents compared to conventional solvents, which is critical for understanding the behavior of these compounds in different chemical environments (Ernst et al., 2013).
Material Science and Polymer Research
- In the field of material science and polymer research, compounds like 1,2-bis(bromomethyl)-4-nitrobenzene have been used as monomers. For example, a comparison study by Sanford et al. (1999) on different halomethylbenzenes as monomers for poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] showed the potential of such compounds in the synthesis of high-yield polymers with desirable properties (Sanford et al., 1999).
properties
IUPAC Name |
1,2-bis(bromomethyl)-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEFZKJSWNPTPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445869 | |
Record name | 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(bromomethyl)-4-nitrobenzene | |
CAS RN |
6425-66-7 | |
Record name | 1,2-BIS(BROMOMETHYL)-4-NITROBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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